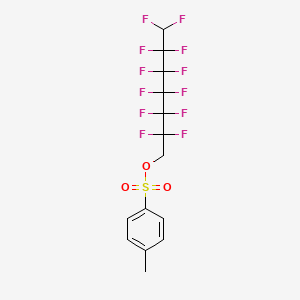

1h,1h,7h-dodecafluoroheptyl p-toluenesulfonate

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F12O3S/c1-7-2-4-8(5-3-7)30(27,28)29-6-10(17,18)12(21,22)14(25,26)13(23,24)11(19,20)9(15)16/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXJVZWUUXGCJLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340244 | |

| Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

424-16-8 | |

| Record name | 1H,1H,7H-Perfluoroheptyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1H,7H-Dodecafluoroheptyl toluene-4-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate

CAS Number: 424-16-8

Disclaimer: Publicly available, in-depth research and detailed experimental data for 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate are limited. This guide consolidates the available information and provides context based on related compounds and general chemical principles.

Introduction

This compound is a fluorinated organic compound. Such compounds, characterized by the presence of multiple fluorine atoms, are of significant interest in various scientific fields, including materials science and medicinal chemistry. The incorporation of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The tosylate group is a well-known and effective leaving group in nucleophilic substitution reactions, making this compound a potentially useful intermediate in organic synthesis.

Physicochemical Properties

The known quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 424-16-8 | [1][2][3] |

| Molecular Formula | C14H10F12O3S | [1][3] |

| Molecular Weight | 486.28 g/mol | [1][3] |

| Melting Point | 32 °C | [1] |

| Boiling Point | 126 °/0.5mm Hg | [1] |

| MDL Number | MFCD00490197 | [1] |

Synthesis and Reactivity

Synthesis

A generalized workflow for this synthesis is depicted below:

Reactivity

The primary reactivity of this compound is dictated by the tosylate group, which is an excellent leaving group. This makes the compound a good substrate for nucleophilic substitution reactions (SN2), where a nucleophile displaces the tosylate group. The presence of the highly fluorinated heptyl chain can influence the reaction rates and the properties of the resulting products.

Applications in Research and Drug Development

Potential as a Synthetic Intermediate

Due to the reactivity of the tosylate group, this compound can serve as a building block for introducing the 1H,1H,7H-dodecafluoroheptyl moiety into other molecules. This is a common strategy in the synthesis of complex organic molecules.

Relevance of Fluorination in Drug Development

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry.[4] Fluorine substitution can enhance several pharmacokinetic and physicochemical properties, such as:

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can prevent metabolic degradation at that position, thereby increasing the drug's half-life.

-

Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.

Tosylates in Medicinal Chemistry

Tosylates are not only used as reactive intermediates but also appear in the structure of some approved drugs. Furthermore, radiolabeled tosylates, such as 2-[18F]fluoroethyl tosylate, are used as reagents for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging.[5]

While there is no specific information on the application of this compound in drug development, its structure suggests potential utility as an intermediate for creating novel, highly fluorinated drug candidates.

Safety and Toxicology

The available safety information for this compound is summarized below. It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.

| Hazard Statement | Classification |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This data is based on the GHS classification provided by some suppliers and may not be exhaustive.

Detailed toxicological studies, such as LD50 values, for this specific compound are not available in the public domain.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or use of this compound are not available in published literature. Researchers interested in working with this compound would need to develop their own protocols, likely based on general procedures for the synthesis and reactions of alkyl tosylates.

Signaling Pathways and Experimental Workflows

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Consequently, no diagrams for signaling pathways can be provided.

References

- 1. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]

In-Depth Technical Guide: Physical and Chemical Properties of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,7H-Dodecafluoroheptyl p-toluenesulfonate is a fluorinated organic compound of interest in various chemical and pharmaceutical research areas. Its unique properties, imparted by the presence of a significant fluorinated alkyl chain, make it a valuable building block or intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its known physical properties, a plausible experimental protocol for its synthesis, and general methodologies for its analysis.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and the design of synthetic routes. The available data is summarized in the table below.

| Property | Value | Reference |

| CAS Number | 424-16-8 | [1][2] |

| Molecular Formula | C₁₄H₁₀F₁₂O₃S | [1][3] |

| Molecular Weight | 486.28 g/mol | [1][3] |

| Melting Point | 32 °C | [3] |

| Boiling Point | 126 °C at 0.5 mmHg | [3] |

| Density | Data not available. As an estimate, the density of the non-fluorinated analogue, heptyl p-toluenesulfonate, is 1.07 g/cm³.[4] It is expected that the density of the fluorinated compound will be significantly higher. | |

| Solubility | Data not available. Expected to be soluble in many common organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Its solubility in water is expected to be very low. |

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Materials:

-

1H,1H,7H-Dodecafluoroheptan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1H,1H,7H-dodecafluoroheptan-1-ol (1 equivalent) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. If monitoring by thin-layer chromatography (TLC) indicates incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[5]

-

Upon completion of the reaction, dilute the mixture with deionized water.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with deionized water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography.

Analytical Methodologies

The characterization of this compound would typically involve standard analytical techniques for organic compounds, with special consideration for the fluorine nuclei.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the protons of the tosyl group (aromatic and methyl protons) and the methylene protons adjacent to the oxygen and the terminal CHF₂ group.

-

¹⁹F NMR: This is a powerful tool for the analysis of fluorinated compounds.[7][8][9] It will show distinct signals for the different CF₂ groups in the fluorinated chain, providing confirmation of the structure.

-

¹³C NMR: Will show signals for all the carbon atoms in the molecule, with characteristic splitting patterns due to coupling with fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound.[10][11][12] Both electron ionization (EI) and chemical ionization (CI) techniques can be employed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

Caption: Workflow for the synthesis and analysis of the target compound.

This guide provides a foundational understanding of the physical properties and a practical approach to the synthesis and analysis of this compound, which should prove valuable for researchers in the fields of chemistry and drug development.

References

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. chemicalbook.com [chemicalbook.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. [PDF] Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 12. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate. While direct applications in drug development and specific biological signaling pathways for this compound are not extensively documented in current literature, this guide explores its potential utility based on the well-established roles of fluorinated compounds and tosylates in medicinal chemistry and organic synthesis. This document is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar fluorinated molecules.

Molecular Structure and Physicochemical Properties

This compound is a highly fluorinated organic compound. The molecule consists of a dodecafluoroheptyl chain attached to a p-toluenesulfonate (tosylate) group. The tosylate is an excellent leaving group in nucleophilic substitution reactions, making this compound a potentially useful reagent in organic synthesis. The high degree of fluorination is expected to impart unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are often sought after in the design of bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 424-16-8 | [2] |

| Molecular Formula | C₁₄H₁₀F₁₂O₃S | [2][3] |

| Molecular Weight | 486.28 g/mol | [2][3] |

| Melting Point | 32 °C | [3] |

| Boiling Point | 126 °C at 0.5 mmHg | [3] |

| Appearance | Not specified (likely a low-melting solid or oil) | |

| Solubility | Not specified (expected to be soluble in organic solvents) |

Synthesis

General Experimental Protocol (Inferred)

The following is a generalized protocol based on standard tosylation procedures.[6]

Materials:

-

1H,1H,7H-dodecafluoro-1-heptanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H,7H-dodecafluoro-1-heptanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous pyridine (1.1 - 1.5 eq) to the stirred solution.

-

In a separate container, dissolve p-toluenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the p-toluenesulfonyl chloride solution dropwise to the cooled alcohol-pyridine mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).

-

Upon completion, quench the reaction by adding cold 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Diagram 1: Synthesis Workflow

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

understanding the reactivity of fluorinated tosylates

An In-depth Technical Guide to the Reactivity of Fluorinated Tosylates

Introduction

Organofluorine chemistry has become a cornerstone of modern drug development, agrochemicals, and materials science. The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, membrane permeability, and binding affinity.[1][2] Tosylates (p-toluenesulfonates) are excellent leaving groups in nucleophilic substitution and elimination reactions due to the ability of the sulfonate group to stabilize a negative charge through resonance.[3][4] Fluorinated tosylates combine these features, serving as highly valuable reagents for introducing fluorinated moieties into complex molecules. This is particularly significant in the synthesis of radiotracers for Positron Emission Tomography (PET), where 18F-labeled compounds are pivotal for in vivo imaging.[5][6]

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of fluorinated tosylates, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Synthesis of Fluorinated Tosylates

The most common method for synthesizing fluorinated tosylates involves the reaction of a fluorinated alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine.[2][7] This reaction converts the alcohol's hydroxyl group, a poor leaving group, into a tosylate, an excellent leaving group, without altering the stereochemistry at the carbon atom.[4][8]

A key example is the synthesis of 2-[18F]fluoroethyl tosylate ([18F]FEtOTs), a widely used 18F-fluoroalkylating agent for PET radiotracer development.[5] It is typically prepared via a nucleophilic 18F-substitution on a 1,2-ethylene ditosylate precursor.[5]

Caption: General synthesis of a fluorinated tosylate from a fluorinated alcohol.

Reactivity and Reaction Mechanisms

The high reactivity of fluorinated tosylates stems from the exceptional leaving group ability of the tosylate anion (TsO-). The negative charge on the oxygen atom is delocalized across the three oxygen atoms and the benzene ring of the tosyl group, making it a very stable, weak base. This facilitates nucleophilic substitution reactions, primarily through an S_N2 mechanism, especially with primary and secondary fluorinated tosylates.

In these reactions, a nucleophile attacks the carbon atom bonded to the tosylate group, leading to the displacement of the tosylate and the formation of a new bond with the nucleophile. The presence of fluorine atoms can influence the reaction rate. The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of nearby functional groups but also makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack.

Caption: S_N2 reaction mechanism for a fluorinated tosylate.

Side Reactions

During the synthesis of fluorinated tosylates, particularly 18F-labeled ones, side products can form. For instance, in the synthesis of [18F]FEtOTs, volatile impurities such as [18F]vinyl fluoride and 2-[18F]fluoroethanol have been identified.[5] Their formation is influenced by reaction conditions like temperature, time, and the base-to-precursor molar ratio.[5][9] Higher temperatures and longer reaction times tend to increase the yield of these volatile side-products.[5]

Applications in Drug Development and PET Imaging

The strategic incorporation of fluorine can significantly enhance the pharmacokinetic properties of drug candidates.[10] Fluorination can block metabolic pathways, increase binding affinity, and improve bioavailability.[1] Fluorinated tosylates are key reagents for introducing fluoroalkyl groups into potential drug molecules to achieve these benefits.

The most prominent application of fluorinated tosylates is in the synthesis of 18F-labeled radiotracers for PET imaging.[6] PET is a non-invasive imaging technique that provides in vivo biochemical information, crucial for oncology, neurology, and cardiology.[5][11] 2-[18F]Fluoroethyl tosylate ([18F]FEtOTs) is a preferred reagent due to its high reactivity with nucleophilic functional groups like phenols, thiols, and amides, enabling the radiolabeling of a wide range of biomolecules.[6]

Caption: Experimental workflow for the radiosynthesis of 2-[18F]fluoroethyl tosylate.

Quantitative Data Summary

Quantitative data is crucial for optimizing reaction conditions and predicting outcomes. The following tables summarize key data from the literature regarding the synthesis and reactivity of fluorinated tosylates.

Table 1: Conditions for the Radiosynthesis of 2-[18F]Fluoroethyl Tosylate ([18F]FEtOTs) [5]

| Parameter | Range | Notes |

|---|---|---|

| Temperature | 70 to 130 °C | Higher temperatures can increase side-product formation. |

| Reaction Time | 3 to 15 min | Longer times can increase side-product formation. |

| Base/Precursor Molar Ratio | 0.4 to 2.7 | A ratio > 1.5 can create a strong basic environment. |

| Precursor | 1,2-ethylene ditosylate | Standard precursor for [18F]FEtOTs synthesis. |

| Base | K₂CO₃ with Kryptofix 2.2.2 | Common combination for activating [18F]fluoride. |

Table 2: Factors Influencing Volatile Side-Product Formation in [18F]FEtOTs Synthesis [5]

| Factor | Effect on Side-Products ([18F]VF, [18F]FEOH) |

|---|---|

| Temperature | Increased temperature leads to higher yields of volatile side-products. |

| Time | Increased reaction time leads to higher yields of volatile side-products. |

| Base/Precursor Ratio | Increasing the ratio can promote side reactions. |

Note: [18F]VF is [18F]vinyl fluoride; [18F]FEOH is 2-[18F]fluoroethanol.

Caption: Factors influencing side-product formation during [18F]FEtOTs synthesis.

Table 3: Synthesis of Fluorinated Alkyl Azides from Fluorinated Tosylates [12][13]

| Fluorinated Tosylate Substrate | Reaction Conditions | Product | Yield |

|---|---|---|---|

| 2,2,2-Trifluoroethyl tosylate | NaN₃, HMPA, 85°C, 4.5h | 2,2,2-Trifluoroethyl azide | 89% |

| 2,2,3,3-Tetrafluoropropyl tosylate | NaN₃, HMPA, 85°C, 4.5h | 2,2,3,3-Tetrafluoropropyl azide | 81% |

| 1,1,1,3,3,3-Hexafluoroisopropyl tosylate | NaN₃, HMPA, 120°C, 4.5h | 2-azido-1,1,1,3,3,3-hexafluoropropane | 46% |

Note: HMPA is hexamethylphosphoramide.

Detailed Experimental Protocols

Protocol 1: Synthesis of non-radioactive 2-Fluoroethyl Tosylate[5]

-

Fluoride Preparation: A solution of Sodium Fluoride (NaF, 1 mg, 23.8 µmol) in 1 mL of Milli-Q water is loaded onto a QMA carbonate cartridge.

-

Elution: The trapped fluoride is eluted with a solution of K₂CO₃ (2 mg, 14.5 µmol) in 200 µL of Milli-Q water and Kryptofix 2.2.2 (11 mg, 29 µmol) in 800 µL of acetonitrile (MeCN).

-

Drying: Azeotropic distillation is performed at 100°C under a nitrogen atmosphere with three sequential additions of 1 mL of MeCN.

-

Reaction: The precursor, 1,2-ethylene ditosylate (8 mg, 21.6 µmol), dissolved in 1 mL of MeCN, is added to the dried residue.

-

Incubation: The reaction mixture is heated in a sealed vial at a specified temperature (e.g., 130°C) for a specified time (e.g., 15 min).

-

Workup: After cooling, the reaction mixture is diluted and can be analyzed by HPLC.

Protocol 2: Synthesis of Fluorinated Alkyl Azides[12][13]

-

Setup: A reaction flask is charged with the fluorinated tosylate substrate, sodium azide (NaN₃), and HMPA as the solvent under an inert atmosphere.

-

Reaction: The reaction mixture is heated to 85°C or 120°C (depending on the substrate) and stirred for 4.5 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired fluorinated alkyl azide.

Protocol 3: Analytical Methods for [18F]FEtOTs Synthesis[5][9]

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To purify [18F]FEtOTs and analyze the radiochemical purity of the product and side-products.

-

Conditions: A reverse-phase column is typically used with a mobile phase gradient of water and acetonitrile. Detection is performed using a UV absorbance detector (e.g., at 254 nm) and a radioactivity detector connected in series.

-

-

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):

-

Purpose: To identify volatile radioactive side-products.

-

Procedure: A sample from the reaction headspace is collected after heating (e.g., 80°C for 15 min). A gas sample (e.g., 3 mL) is injected into the GC-MS system.

-

GC Conditions: A DB5-ms column with helium carrier gas is used. A temperature gradient program (e.g., 40°C hold, ramp to 150°C, ramp to 200°C) separates the components before they enter the mass spectrometer for identification.[5]

-

References

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. proprep.com [proprep.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]

- 7. Khan Academy [khanacademy.org]

- 8. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate in common organic solvents. A comprehensive review of available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. However, by examining the chemical structure and drawing inferences from the synthesis and analysis of structurally similar fluorinated compounds, a qualitative solubility profile can be estimated. This guide provides a summary of this expected solubility, a detailed experimental protocol for researchers to determine precise solubility values, and a visual representation of the experimental workflow.

Introduction

This compound is a fluorinated organic compound with potential applications in various fields, including materials science and as an intermediate in chemical synthesis. Understanding its solubility in different organic solvents is crucial for its effective handling, purification, and use in reactions. The presence of a long fluorinated alkyl chain significantly influences its physical and chemical properties, including its solubility characteristics, often leading to behavior that is distinct from non-fluorinated analogues. Highly fluorinated compounds are known to be both hydrophobic and lipophobic, which can result in limited solubility in conventional organic solvents.

Solubility Data

As of the date of this guide, no specific quantitative solubility data for this compound has been published in peer-reviewed literature. The information presented below is based on qualitative observations from synthetic procedures involving similar compounds and general knowledge of the solubility of fluorinated substances.

Table 1: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale/Notes |

| Dichloromethane (CH₂Cl₂) | Chlorinated | Soluble | A structurally similar compound, 1H,1H,7H-dodecafluoroheptyl pentafluorobenzoate, is synthesized in dichloromethane, indicating good solubility. |

| Acetonitrile (CH₃CN) | Polar Aprotic | Soluble to Sparingly Soluble | A related fluorinated compound was dissolved in acetonitrile for HPLC analysis, suggesting at least moderate solubility. |

| Acetone | Polar Aprotic | Likely Soluble | Often a good solvent for a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | Ethers are common solvents for a variety of organic reactions. |

| Ethyl Acetate | Ester | Likely Soluble | A moderately polar solvent that can dissolve a range of compounds. |

| Hexanes | Non-polar | Sparingly Soluble to Insoluble | The high fluorine content likely reduces solubility in non-polar hydrocarbon solvents. |

| Toluene | Aromatic | Sparingly Soluble to Insoluble | Similar to hexanes, the lipophobic nature of the fluorinated chain may limit solubility. |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble to Insoluble | The presence of the hydroxyl group may not favorably interact with the highly fluorinated chain. |

| Water | Polar Protic | Insoluble | The compound is highly hydrophobic. |

Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are qualitative and should be confirmed by experimental determination for specific applications.

Experimental Protocol for Solubility Determination

The following is a general and robust method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent at a specific temperature. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (solid)

-

Organic solvent of interest (analytical grade, anhydrous)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature shaker or magnetic stirrer with a temperature-controlled bath

-

Syringe with a PTFE filter (0.22 µm)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Oven or vacuum oven

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass vial. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or on a magnetic stirrer within a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the maximum amount of solute has dissolved.

-

-

Sample Collection:

-

After equilibration, stop the agitation and allow the undissolved solid to settle at the bottom of the vial for at least 2 hours at the constant temperature.

-

Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a PTFE filter. The filter is essential to remove any undissolved solid particles.

-

-

Quantification of Dissolved Solute (Gravimetric Method):

-

Accurately weigh a clean, dry evaporating dish or watch glass.

-

Dispense the collected supernatant into the pre-weighed dish. Record the exact volume transferred.

-

Carefully evaporate the solvent in a well-ventilated fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used to ensure complete solvent removal without decomposing the solute.

-

Once the solvent is completely evaporated, reweigh the evaporating dish containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

-

The solubility can then be expressed in various units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), by dividing the mass of the dissolved solute by the volume of the solvent sample taken.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A diagram illustrating the key steps for determining the solubility of a solid in a liquid solvent.

Conclusion

While quantitative solubility data for this compound is not currently available in the public domain, this guide provides researchers with a foundational understanding of its likely solubility in common organic solvents based on the behavior of similar fluorinated compounds. The provided experimental protocol offers a reliable method for determining precise solubility values, which is essential for the successful application of this compound in research and development. It is strongly recommended that experimental verification of solubility be conducted for any new solvent system or application.

Spectroscopic Characterization of 1H,1H,7H-Dodecafluoroheptyl p-Toluenesulfonate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the expected spectroscopic data for 1H,1H,7H-dodecafluoroheptyl p-toluenesulfonate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted spectral characteristics based on its chemical structure, alongside generalized experimental protocols for acquiring such data.

Predicted Spectral Data

The spectral data for this compound has been predicted based on the typical spectroscopic behavior of its constituent functional groups: a p-substituted benzene ring, a sulfonate ester, and a polyfluorinated alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (Proton NMR) Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the tosyl group and the methylene protons of the fluoroheptyl chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 | Doublet | 2H | Aromatic protons ortho to the sulfonate group |

| ~ 7.4 | Doublet | 2H | Aromatic protons meta to the sulfonate group |

| ~ 6.0 | Triplet of triplets | 1H | -CHF- proton at the 7-position of the heptyl chain |

| ~ 4.5 | Triplet | 2H | -CH₂- protons adjacent to the sulfonate oxygen |

| ~ 2.5 | Singlet | 3H | Methyl protons of the tosyl group |

Predicted ¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will display signals for the carbon atoms in both the aromatic and the fluorinated alkyl portions of the molecule. The signals for the carbons bonded to fluorine will be split due to C-F coupling.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | Aromatic quaternary carbon bonded to the methyl group |

| ~ 133 | Aromatic quaternary carbon bonded to the sulfur atom |

| ~ 130 | Aromatic CH carbons meta to the sulfonate group |

| ~ 128 | Aromatic CH carbons ortho to the sulfonate group |

| ~ 107-120 (multiplets) | Fluorinated carbons of the heptyl chain (-CF₂-) |

| ~ 108 (doublet) | Fluorinated carbon of the heptyl chain (-CHF-) |

| ~ 65 (triplet) | Methylene carbon adjacent to the sulfonate oxygen (-CH₂-O-) |

| ~ 21 | Methyl carbon of the tosyl group |

Predicted ¹⁹F NMR (Fluorine NMR) Data

The ¹⁹F NMR spectrum is a key identifier for this compound, showing distinct signals for the different fluorine environments in the dodecafluoroheptyl chain.

| Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity | Assignment |

| ~ -81 | Triplet | -CF₃ (if present, though the structure is -CHF₂) |

| ~ -114 | Multiplet | -CF₂- adjacent to the -CHF- group |

| ~ -120 to -126 | Multiplets | Internal -CF₂- groups |

| ~ -138 | Doublet | -CHF- proton at the 7-position |

| ~ -145 | Multiplet | -CF₂- adjacent to the -CH₂- group |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonate group, the aromatic ring, and the C-F bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| 1370-1350 | Strong | Asymmetric S=O stretch of the sulfonate |

| 1190-1170 | Strong | Symmetric S=O stretch of the sulfonate |

| 1200-1000 | Very Strong | C-F stretch |

| 1000-960 | Strong | S-O-C stretch |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (486.28 g/mol ).[1][2] The fragmentation pattern will likely involve cleavage of the sulfonate ester bond and fragmentation of the fluorinated alkyl chain.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺): m/z = 486

-

Key Fragments:

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).[5] The solution should be clear and free of particulate matter.

-

Tube Loading: Transfer the solution into a clean 5 mm NMR tube.

-

Instrumentation: The data is acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Acquisition:

-

The instrument is tuned to the appropriate nucleus (¹H, ¹³C, or ¹⁹F).

-

The magnetic field is locked using the deuterium signal from the solvent.

-

The magnetic field is shimmed to achieve optimal homogeneity.[6]

-

A standard pulse sequence is used to acquire the spectrum. For ¹³C and ¹⁹F NMR, proton decoupling is typically applied.

-

-

Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

FT-IR Spectroscopy

-

Sample Preparation: For a solid sample, a small amount can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[8]

-

Background Spectrum: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded.[9]

-

Sample Spectrum: The sample is placed in the infrared beam path, and the sample spectrum is recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[10]

-

Ionization: A suitable ionization technique is employed. Electron Ionization (EI) is a common method that causes extensive fragmentation, providing structural information.[11] Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) may be used to preserve the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[12]

-

Detection: An ion detector measures the abundance of the ions at each m/z value.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion intensity versus m/z, which is then interpreted to determine the molecular weight and fragmentation pattern of the compound.[13]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. 424-16-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. calpaclab.com [calpaclab.com]

- 3. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 6. emory.edu [emory.edu]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 13. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

The Tosyl Group: A Premier Leaving Group in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic chemistry, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules, particularly in the realm of drug development. The conversion of a poor leaving group, such as a hydroxyl group, into a more reactive species is a frequent and critical challenge. The p-toluenesulfonyl (tosyl) group, abbreviated as Ts, stands out as a highly effective and versatile solution. Its remarkable stability as an anion, coupled with its ability to facilitate a wide range of nucleophilic substitution and elimination reactions, has solidified its role as an indispensable tool for synthetic chemists. This technical guide provides a comprehensive overview of the tosyl group's function, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to empower researchers in their synthetic endeavors.

The Chemical Foundation of the Tosyl Group's Efficacy

The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would generate the hydroxide ion (HO⁻), a strong base. In contrast, a good leaving group is a weak base, as this implies it is stable in its anionic form. The exceptional leaving group ability of the tosylate anion (TsO⁻) stems from the high acidity of its conjugate acid, p-toluenesulfonic acid (TsOH).[1] With a pKa of approximately -2.8, TsOH is a strong acid, indicating that its conjugate base, the tosylate anion, is very stable and therefore an excellent leaving group.[2]

This stability is primarily attributed to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group.[1] This dispersal of charge minimizes the anion's basicity and nucleophilicity, preventing it from readily re-engaging in the reverse reaction.

Quantitative Comparison of Leaving Group Ability

The superiority of the tosyl group over other common leaving groups, such as halides, can be quantitatively assessed by comparing the pKa values of their conjugate acids and the relative rates of substitution reactions.

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Rate of Substitution (approx.) |

| OTs (Tosylate) | TsOH | -2.8 | ~1 |

| OMs (Mesylate) | MsOH | -1.9 | ~0.5 |

| OTf (Triflate) | TfOH | -14 | ~10⁴ |

| I (Iodide) | HI | -10 | ~10⁻¹ - 10⁻² |

| Br (Bromide) | HBr | -9 | ~10⁻² - 10⁻³ |

| Cl (Chloride) | HCl | -7 | ~10⁻⁴ - 10⁻⁵ |

Note: Relative rates are approximate and can vary significantly with the substrate, nucleophile, and solvent.

As the data indicates, sulfonic acid esters like tosylates are significantly better leaving groups than halides (with the exception of iodide in some cases). While triflates exhibit even greater reactivity, the tosyl group offers a balance of high reactivity, ease of handling as a crystalline solid, and cost-effectiveness, making it a preferred choice in many synthetic applications.[1]

Mechanistic Pathways: Substitution and Elimination

The conversion of an alcohol to an alkyl tosylate is a pivotal step that opens the door to a variety of subsequent transformations, primarily S(_N)2 and E2 reactions. The tosylation of an alcohol proceeds with retention of stereochemistry at the carbon atom bearing the hydroxyl group.

S(_N)2 Reactions

Alkyl tosylates are excellent substrates for S(_N)2 reactions, undergoing displacement by a wide range of nucleophiles. The S(_N)2 mechanism involves a backside attack by the nucleophile on the carbon atom attached to the tosylate group, leading to an inversion of stereochemistry at that center.

Caption: Mechanism of an S(_N)2 reaction with a tosylate leaving group.

E2 Reactions

In the presence of a strong, non-nucleophilic base, alkyl tosylates can undergo E2 elimination to form alkenes. This concerted reaction requires an anti-periplanar arrangement of a β-hydrogen and the tosylate leaving group.

Experimental Protocols

The following are detailed methodologies for the tosylation of an alcohol and subsequent nucleophilic substitution and elimination reactions.

Protocol 1: Tosylation of an Alcohol (trans-2-Methylcyclohexanol)

This protocol details the conversion of a secondary alcohol to its corresponding tosylate.

Materials:

-

trans-2-Methylcyclohexanol (0.98 g, 8.5 mmol)

-

Pyridine (6 mL)

-

p-Toluenesulfonyl chloride (TsCl) (3.67 g, 19.2 mmol)

-

6M Sodium hydroxide (NaOH) solution (8 mL)

-

Diethyl ether

-

6M Hydrochloric acid (HCl)

-

10% Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve trans-2-methylcyclohexanol in pyridine and cool the solution to 0 °C in an ice bath with stirring.

-

Slowly add p-toluenesulfonyl chloride in small portions to the stirred solution at 0 °C.

-

Stir the reaction mixture in the ice bath for 2 hours.

-

Quench the reaction by adding 6M NaOH solution and stir for an additional 5 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 10 mL).

-

Wash the combined organic layers sequentially with 6M HCl (2 x 10 mL), 10% NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude tosylate.

-

The crude product can be purified by recrystallization if necessary.

Protocol 2: S(_N)2 Reaction of an Alkyl Tosylate with Sodium Azide

This protocol describes the displacement of a tosylate group with an azide nucleophile.

Materials:

-

Alkyl tosylate (e.g., from Protocol 1) (1.0 eq.)

-

Sodium azide (NaN₃) (1.5 eq.)

-

Dimethylformamide (DMF), anhydrous

-

Deionized water

-

Diethyl ether

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Dissolve the alkyl tosylate in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.

-

Add sodium azide to the solution.

-

Heat the reaction mixture to 60 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

-

Extract the aqueous mixture with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl azide.

-

Purify the product by column chromatography if necessary.

Protocol 3: E2 Elimination of an Alkyl Tosylate

This protocol details the base-induced elimination of a tosylate to form an alkene.

Materials:

-

Alkyl tosylate (e.g., from Protocol 1) (1.0 g)

-

Potassium t-butoxide (1.1 eq.)

-

Dimethyl sulfoxide (DMSO) (1.4 mL per gram of tosylate)

-

Pentane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Hickman still, magnetic stirrer, oil bath, pipet

Procedure:

-

Place the alkyl tosylate in a 10 mL round-bottom flask and dissolve it in DMSO.

-

Add potassium t-butoxide to the solution.

-

Attach a Hickman still and magnetically stir the reaction in an oil bath at 135 °C.

-

Continuously remove the distillate with a pipet until no more distillate collects.

-

Dissolve the distillate in approximately 5 mL of pentane and wash with water (3 x 5 mL).

-

Dry the pentane layer with anhydrous Na₂SO₄, and carefully remove the pentane by distillation at atmospheric pressure in a warm water bath (around 45 °C) to yield the alkene product.

Workflow Visualization

The following diagram illustrates the general experimental workflow from an alcohol to either a substitution or elimination product via a tosylate intermediate.

Caption: General experimental workflow for tosylation and subsequent reactions.

Conclusion

The p-toluenesulfonyl group is a powerful and highly reliable tool in organic synthesis. By converting a poor leaving group like an alcohol into an excellent one, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions. The stability of the tosylate anion, a consequence of extensive resonance delocalization, is the fundamental reason for its effectiveness. The ability to perform this conversion with retention of stereochemistry, followed by S(_N)2 displacement with inversion of configuration, provides a robust strategy for stereochemical control. From the synthesis of complex pharmaceuticals to the creation of novel materials, the tosyl group continues to be a cornerstone of modern molecular design and synthesis, empowering researchers and drug development professionals to build the molecules that advance science and medicine.

References

An In-depth Technical Guide to the Thermal and Chemical Stability of Dodecafluoroheptyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodecafluoroheptyl tosylate is a fluorinated organic compound of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its highly fluorinated alkyl chain and the reactive tosylate leaving group. This technical guide provides a comprehensive overview of the thermal and chemical stability of dodecafluoroheptyl tosylate, drawing upon established principles of organofluorine chemistry and the known reactivity of sulfonate esters. While specific experimental data for this exact molecule is limited in public literature, this guide synthesizes available information on analogous structures to provide a robust predictive framework for its stability profile. Detailed experimental protocols for assessing thermal and chemical stability are provided to enable researchers to generate specific data for their applications.

Introduction

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Dodecafluoroheptyl tosylate, with its long fluorinated tail, is a prime example of a building block designed to introduce these desirable characteristics. The tosylate group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making this compound a valuable reagent for nucleophilic substitution reactions.[1] Understanding the stability of dodecafluoroheptyl tosylate under various thermal and chemical conditions is paramount for its effective use in synthesis, formulation, and in predicting the behavior of resulting products.

The strong carbon-fluorine bond in the dodecafluoroheptyl moiety is expected to impart significant chemical inertness to this part of the molecule. Conversely, the tosylate group is designed for reactivity and is susceptible to cleavage under certain conditions.[2] This guide will explore the interplay of these two structural features in determining the overall stability of the molecule.

Predicted Stability Profile

Based on the known properties of per- and polyfluoroalkyl substances (PFAS) and tosylates, the following stability profile for dodecafluoroheptyl tosylate can be anticipated.

Thermal Stability

The dodecafluoroheptyl chain is anticipated to confer high thermal stability to the molecule. Perfluorinated carbons are known for their thermal robustness. However, the molecule's overall thermal stability will likely be dictated by the decomposition of the tosylate group.

Chemical Stability

The chemical stability of dodecafluoroheptyl tosylate is a balance between the inert fluorinated chain and the reactive tosylate ester.

-

Hydrolysis: The tosylate group can undergo hydrolysis, particularly under basic or strongly acidic conditions, to yield dodecafluoroheptanol and p-toluenesulfonic acid. The rate of hydrolysis is expected to be influenced by pH and temperature.[3][4]

-

Acid/Base Stability: While the fluorinated chain is resistant to acidic and basic conditions, the tosylate ester linkage is the weak point. Strong acids can catalyze hydrolysis, while strong bases can readily displace the tosylate group.

-

Oxidative Stability: The dodecafluoroheptyl chain is highly resistant to oxidation. The tosylate group is also generally stable to common oxidizing agents.

-

Reactivity with Nucleophiles: Dodecafluoroheptyl tosylate is designed to react with nucleophiles, where the tosylate acts as a leaving group.[5] This reactivity is a key feature of its utility in synthesis.

Quantitative Data Summary

Table 1: Thermal Stability Data

| Parameter | Value | Method |

| Decomposition Onset Temperature (°C) | Data to be determined | Thermogravimetric Analysis (TGA) |

| Temperature of Maximum Decomposition Rate (°C) | Data to be determined | TGA |

| Percent Mass Loss at End of Experiment (%) | Data to be determined | TGA |

Table 2: Chemical Stability Data (Hydrolysis)

| Condition | Half-life (t½) | Degradation Products | Analytical Method |

| pH 4 (e.g., acetate buffer) | Data to be determined | Dodecafluoroheptanol, p-Toluenesulfonic acid | HPLC, LC-MS |

| pH 7 (e.g., phosphate buffer) | Data to be determined | Dodecafluoroheptanol, p-Toluenesulfonic acid | HPLC, LC-MS |

| pH 10 (e.g., carbonate buffer) | Data to be determined | Dodecafluoroheptanol, p-Toluenesulfonic acid | HPLC, LC-MS |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermal and chemical stability of dodecafluoroheptyl tosylate.

Synthesis of Dodecafluoroheptyl Tosylate

Objective: To synthesize dodecafluoroheptyl tosylate from 1H,1H,7H-dodecafluoroheptan-1-ol.

Materials:

-

1H,1H,7H-dodecafluoroheptan-1-ol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 1H,1H,7H-dodecafluoroheptan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.5 equivalents) dropwise to the stirred solution.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield dodecafluoroheptyl tosylate.[6][7][8]

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of dodecafluoroheptyl tosylate.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

Procedure:

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Place a small, accurately weighed sample (5-10 mg) of dodecafluoroheptyl tosylate into a TGA crucible (e.g., alumina or platinum).[9]

-

Place the crucible in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition and the temperature of maximum decomposition rate.

Chemical Stability Assessment: Hydrolysis

Objective: To determine the rate of hydrolysis of dodecafluoroheptyl tosylate at different pH values.

Materials:

-

Dodecafluoroheptyl tosylate

-

Buffer solutions (e.g., pH 4, 7, and 10)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Analytical standards for dodecafluoroheptyl tosylate and expected degradation products (dodecafluoroheptanol, p-toluenesulfonic acid)

Procedure:

-

Prepare stock solutions of dodecafluoroheptyl tosylate in a suitable organic solvent (e.g., acetonitrile).

-

In separate temperature-controlled vessels, add a small aliquot of the stock solution to pre-heated buffer solutions (pH 4, 7, and 10) to achieve a final concentration suitable for analysis (e.g., 10-100 µg/mL).

-

Maintain the solutions at a constant temperature (e.g., 40 °C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

-

Immediately quench any further reaction by diluting the aliquot in a mobile phase or a suitable solvent and cooling it down.

-

Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining dodecafluoroheptyl tosylate and the formation of degradation products.[10][11][12]

-

Plot the concentration of dodecafluoroheptyl tosylate versus time for each pH condition to determine the hydrolysis kinetics and calculate the half-life.

Visualizations

Caption: Experimental workflow for the synthesis and stability assessment of dodecafluoroheptyl tosylate.

Caption: Potential degradation and reaction pathways for dodecafluoroheptyl tosylate.

Conclusion

Dodecafluoroheptyl tosylate is a valuable synthetic intermediate whose stability is governed by the robust dodecafluoroheptyl chain and the reactive tosylate leaving group. While inherently more stable than its non-fluorinated counterparts due to the electron-withdrawing nature of the fluoroalkyl group, it remains susceptible to thermal decomposition at elevated temperatures and to chemical degradation, particularly through hydrolysis and nucleophilic attack. The experimental protocols provided in this guide offer a comprehensive framework for researchers to thoroughly characterize the stability of dodecafluoroheptyl tosylate, ensuring its effective and reliable application in drug development and materials science. Further studies are encouraged to generate and publish specific quantitative data to enrich the collective understanding of this important compound.

References

- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CCCC 2005, Volume 70, Issue 2, Abstracts pp. 198-222 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 4. Hydrolysis of oxiranylmethyl tosylates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Reactions of Benzylboronate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research [jchemlett.com]

- 8. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]

- 9. epfl.ch [epfl.ch]

- 10. researchgate.net [researchgate.net]

- 11. Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. figshare.com [figshare.com]

An In-depth Technical Guide to the Core Characteristics of Polyfluoroarenes in Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of polyfluoroarenes in chemical reactions. Polyfluoroarenes, aromatic compounds where multiple hydrogen atoms are replaced by fluorine, exhibit unique reactivity patterns that make them invaluable building blocks in medicinal chemistry, materials science, and agrochemicals. This document delves into their principal reaction types, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of their chemistry.

Core Reactivity Principles of Polyfluoroarenes

The chemical behavior of polyfluoroarenes is dominated by the strong electron-withdrawing nature of the fluorine atoms. This foundational characteristic leads to a significant polarization of the aromatic ring, rendering the carbon atoms electron-deficient and profoundly influencing the molecule's reactivity. The high electronegativity of fluorine creates strong carbon-fluorine (C-F) bonds, which are typically the strongest single bonds to carbon. However, the electron-deficient nature of the polyfluoroaromatic ring makes it susceptible to specific types of chemical transformations that are less common for their non-fluorinated counterparts.

The two primary modes of reactivity for polyfluoroarenes are Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed C-F bond activation/cross-coupling. These reactions provide powerful strategies for the synthesis of complex fluorinated molecules.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient character of the aromatic ring, polyfluoroarenes readily undergo nucleophilic aromatic substitution.[1][2] In this reaction, a nucleophile attacks an electron-poor carbon atom of the aromatic ring, leading to the displacement of a fluoride ion. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism.

Key characteristics of SNAr reactions on polyfluoroarenes include:

-

High Regioselectivity: The position of nucleophilic attack is highly predictable, typically occurring at the para position to an existing substituent. This regioselectivity is governed by the electron density at the reactive carbons and steric hindrance.[3]

-

Broad Scope of Nucleophiles: A wide variety of nucleophiles can be employed, including alkoxides, thiolates, amines, and carbanions, allowing for the introduction of diverse functional groups.[2]

-

Metal-Free Conditions: SNAr reactions offer a significant advantage as they often proceed without the need for transition metal catalysts, simplifying purification and reducing costs.[2][3]

Quantitative Data for SNAr Reactions

The following table summarizes representative quantitative data for the SNAr of various polyfluoroarenes with different nucleophiles.

| Polyfluoroarene | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |

| Pentafluorobenzonitrile | Phenothiazine | K₂CO₃ | DMF | 60 | - | p-substituted | - | [3] |

| Pentafluorobenzonitrile | Phenothiazine | K₃PO₄ | MeCN | 60 | - | p-substituted | 78 | [3] |

| Octafluorotoluene | Phenothiazine | K₂CO₃ | DMF | 60 | - | p-substituted | 96 | [3] |

| Methyl pentafluorobenzoate | Phenothiazine | K₃PO₄ | MeCN | 60 | - | p-substituted | 69 | [3] |

| Decafluorobiphenyl | Phenothiazine | K₃PO₄ | MeCN | 60 | - | mono-substituted | 51 | [3] |

| Hexafluorobenzene | Phenothiazine | K₂CO₃ | DMSO | 85 | - | di-substituted | 64 | [3] |

| 1-Fluoro-4-nitrobenzene | Furanoside 4 | KHMDS | THF | rt | 16 | Aryl ether | ~100 | [4] |

| 2-Fluoropyridine | Furanoside 4 | KHMDS | THF | rt | 16 | Heteroaryl ether | 94 | [4] |

Mechanistic Diagram of Nucleophilic Aromatic Substitution (SNAr)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Transition-Metal-Catalyzed Cross-Coupling Reactions

A powerful alternative for the functionalization of polyfluoroarenes involves the activation of the strong C-F bond by a transition metal catalyst, followed by cross-coupling with a suitable partner. This approach has significantly expanded the synthetic utility of polyfluoroarenes, enabling the formation of C-C, C-N, C-O, and C-S bonds.

Key characteristics of these cross-coupling reactions include:

-

Catalyst Systems: Palladium-based catalysts are most commonly employed, often in combination with specific ligands that facilitate the C-F bond activation step. Nickel catalysts are also effective and offer a more earth-abundant alternative.

-

Reaction Types: Prominent examples include Suzuki-Miyaura coupling (with boronic acids/esters), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines).

-

Control of Reactivity: The choice of catalyst, ligand, base, and solvent is crucial for controlling the efficiency and selectivity of the reaction.

Quantitative Data for Cross-Coupling Reactions

| Polyfluoroarene | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product Type | Yield (%) | Reference |

| Aryl Chloride | Heptyl boronic pinacol ester | 1 mol% Pd(OAc)₂, 3 mol% Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 24 | Dialkylated pyridine | 94 | [5] |

| Aryl Halide | Arylboronic acid | 0.5 mol% Pd(OAc)₂ | - | WEB | rt | - | Biaryl | - | [6] |

| 3-Iodoaniline | 2-Methylbut-3-yn-2-ol | 0.3 mol% Pd₁@NC, 2 mol% CuI, 1 mol% PPh₃ | NEt₃ | MeCN | 80 | 5 | Aryl alkyne | - | [6] |

| Fluoroarenes | Terminal Alkynes | Pd-catalyst | LiHMDS | - | - | - | Internal alkynes | Good | [7] |

Mechanistic Diagram of a Generalized Catalytic Cycle for Cross-Coupling

Caption: Generalized catalytic cycle for transition-metal-catalyzed cross-coupling of polyfluoroarenes.

Spectroscopic Characteristics: ¹⁹F NMR

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of polyfluoroarenes. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR studies.[8] The chemical shifts of fluorine atoms are highly sensitive to their electronic environment, providing a wide spectral dispersion and detailed structural information.

| Functional Group/Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |

| -CF₃ | +40 to +80 |

| -CF₂- | +80 to +140 |

| >CF- | +140 to +250 |

| Ar-F | +80 to +170 |

| -C(=O)F | -70 to -20 |

Data sourced from multiple references.[2][8][9]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of Hexafluorobenzene with a Thiol

Materials:

-

Hexafluorobenzene

-

Thiol of interest

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the thiol (1.0 eq), hexafluorobenzene (1.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.2 M).

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted polyfluoroarene.

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Polyfluoroarene

Materials:

-

Polyfluoroaryl halide (e.g., bromopentafluorobenzene)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃)

-

Anhydrous and degassed solvent (e.g., dioxane, toluene)

-

Degassed water

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

-

Heating mantle or oil bath

Procedure:

-

To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add the polyfluoroaryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (1.2-1.5 eq relative to Pd).

-

Add the base (e.g., K₃PO₄, 2.0-3.0 eq).

-

Add the degassed solvent system (e.g., dioxane/water 10:1).

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery and Development

The unique properties imparted by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make polyfluoroarenes highly attractive scaffolds in drug design. The synthetic methodologies described herein are crucial for accessing novel polyfluorinated drug candidates. For instance, the introduction of a pentafluorophenyl group can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule. The ability to selectively functionalize polyfluoroarenes allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion